molecular formula C13H10BrClN2O2 B13883305 Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate

Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate

Cat. No.: B13883305
M. Wt: 341.59 g/mol
InChI Key: QHIGRMJKKRBDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and an ethyl ester group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Comparison with Similar Compounds

Ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H10BrClN2O2

Molecular Weight

341.59 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)-6-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C13H10BrClN2O2/c1-2-19-13(18)10-7-11(15)17-12(16-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3

InChI Key

QHIGRMJKKRBDJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)C2=CC(=CC=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.